
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethyl(2-methoxyethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid typically involves the reaction of benzoic acid with ethyl(2-methoxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, ethyl(2-methoxyethyl)amine, and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the following steps:
- Mixing of reactants in a reactor.
- Heating the mixture to the desired temperature.
- Monitoring the reaction progress using analytical techniques.
- Purification of the product through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid:
2-Amino-4-methylbenzoic acid: This compound is used in the synthesis of various organic molecules.
Methyl 4-aminobenzoate: Known for its use in the synthesis of esters and other derivatives.
Uniqueness
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
4-[[ethyl(2-methoxyethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-3-14(8-9-17-2)10-11-4-6-12(7-5-11)13(15)16/h4-7H,3,8-10H2,1-2H3,(H,15,16) |
Clé InChI |
UZCZTHGPUQVKFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC)CC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
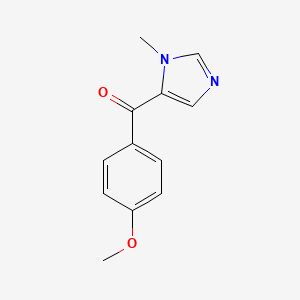
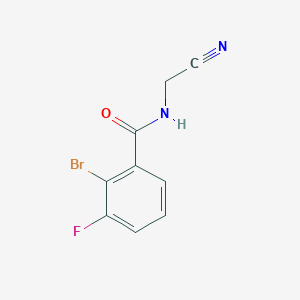

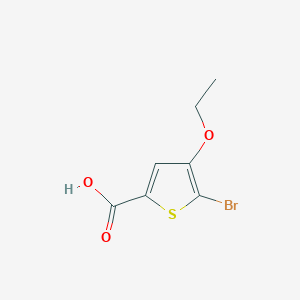
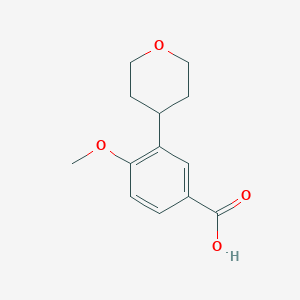
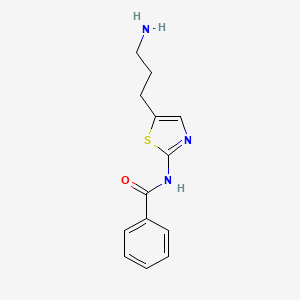
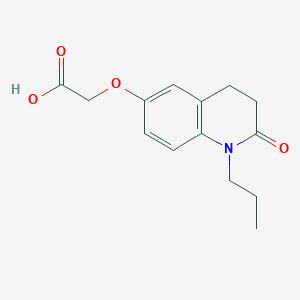
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

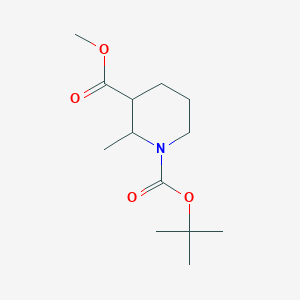
![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)

